1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a cyano group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds . Another method includes the use of copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Cyano-1-phenylcyclobutane: Similar structure but lacks the hydroxy group.
1-(3-Hydroxyphenyl)cyclobutane: Similar structure but lacks the cyano group.
Uniqueness
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of both the cyano and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-2-6-11)9-3-1-4-10(13)7-9/h1,3-4,7,13H,2,5-6H2 |
InChI Key |
MAHOXXDXOABQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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